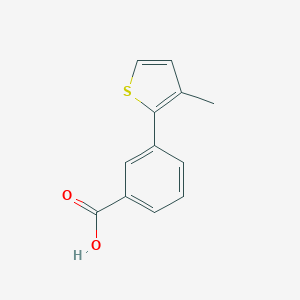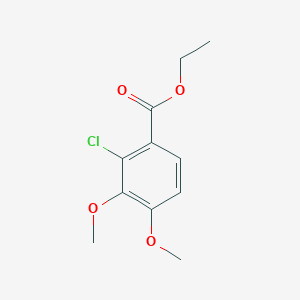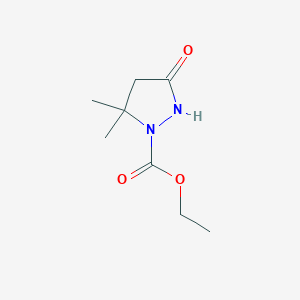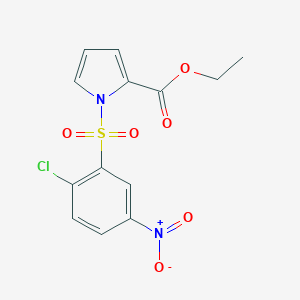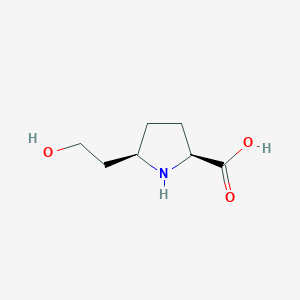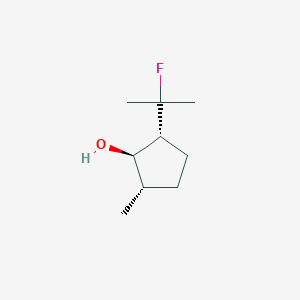![molecular formula C20H17NO3 B064542 (S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid CAS No. 163438-06-0](/img/structure/B64542.png)
(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid, also known as Naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a chiral compound, which means that it has two enantiomers, (R)-(-)-Naproxen and (S)-(+)-Naproxen. The (S)-(+)-enantiomer is the active ingredient in Naproxen, while the (R)-(-)-enantiomer is inactive.
Wirkmechanismus
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting the production of prostaglandins, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been shown to have a number of biochemical and physiological effects. It has anti-inflammatory, analgesic, and antipyretic properties. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been shown to inhibit platelet aggregation, which may reduce the risk of cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established pharmacological profile. However, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous solutions. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has a short half-life, which may require frequent dosing in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid. One area of research is the development of new formulations that enhance its solubility and bioavailability. Another area of research is the investigation of its potential use in the prevention and treatment of Alzheimer's disease, cancer, and cardiovascular diseases. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid may have potential as a therapeutic agent for the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.
Synthesemethoden
The synthesis of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves the resolution of the racemic mixture using chiral reagents or chromatography. One of the most common methods for the synthesis of (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid is the resolution of the racemic mixture using (S)-(-)-α-methylbenzylamine as a chiral auxiliary. The (S)-(+)-enantiomer is selectively crystallized, while the (R)-(-)-enantiomer remains in the solution.
Wissenschaftliche Forschungsanwendungen
(S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used for the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, menstrual cramps, and headaches. Additionally, (S)-(+)-(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid has been investigated for its potential use in the prevention of Alzheimer's disease, cancer, and cardiovascular diseases.
Eigenschaften
| 163438-06-0 | |
Molekularformel |
C20H17NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
2-[[(1S)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m0/s1 |
InChI-Schlüssel |
ZEKKAEAOTSMLNW-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O |
Kanonische SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O |
Piktogramme |
Irritant |
Synonyme |
(S)-(+)-N-(1-(1-NAPHTHYL)ETHYL)PHTHALAM& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




